molecular formula C21H24ClNO4 B4009169 4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol

Cat. No.: B4009169
M. Wt: 389.9 g/mol
InChI Key: ZVNYFEOPLKQFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the chloro and ethylphenyl groups: This step involves electrophilic aromatic substitution reactions, where the indole core is treated with chlorinating agents and ethylphenyl derivatives.

    Oxidation and hydroxylation: The final steps involve oxidation to introduce the oxo group and hydroxylation to add the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-ethylphenylamine: A related compound with similar structural features but different functional groups.

    4-chloro-3-ethylphenol: Another related compound with a hydroxyl group instead of the indole core.

Uniqueness

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one is unique due to its combination of functional groups and the presence of the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3.C2H6O/c1-3-12-5-7-13(8-6-12)15(22)10-19(24)16-14(20)9-4-11(2)17(16)21-18(19)23;1-2-3/h4-9,24H,3,10H2,1-2H3,(H,21,23);3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYFEOPLKQFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O.CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Reactant of Route 2
Reactant of Route 2
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Reactant of Route 3
Reactant of Route 3
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Reactant of Route 4
Reactant of Route 4
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Reactant of Route 5
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol
Reactant of Route 6
Reactant of Route 6
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.